Sodium‑Dependent Transport: DCVHC vs DCVC in Isolated Rat Renal Proximal Tubular Cells
In freshly isolated rat renal proximal tubular cells, the sodium‑dependent component of uptake sharply distinguishes DCVHC from its cysteine counterpart. Approximately 30% of DCVHC uptake relies on sodium‑coupled carriers, whereas ~50% of DCVC uptake is sodium‑dependent, indicating a greater contribution of the sodium‑independent system L for DCVHC internalization [1].
| Evidence Dimension | Percentage of total cellular uptake that is sodium‑dependent |
|---|---|
| Target Compound Data | ~30 % sodium‑dependent |
| Comparator Or Baseline | S-(1,2-Dichlorovinyl)-L-cysteine (DCVC): ~50 % sodium‑dependent |
| Quantified Difference | DCVHC sodium‑dependent uptake is 20 percentage‑points lower (i.e., 40 % less sodium‑dependent than DCVC) |
| Conditions | Isolated rat renal proximal tubular cells; time‑ and concentration‑dependent uptake assay with and without sodium |
Why This Matters
A 20‑percentage‑point shift toward sodium‑independent transport (system L > system ASC/A) directly affects intracellular accumulation and toxicity kinetics, making DCVHC unsuitable as a simple substitute for DCVC in transport‑focused studies.
- [1] Lash LH, Anders MW. Uptake of nephrotoxic S-conjugates by isolated rat renal proximal tubular cells. J Pharmacol Exp Ther. 1989;248(2):531-537. View Source
